1-(1,3-Benzothiazol-4-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzothiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKLQOBIATYNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)SC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 1,3 Benzothiazol 4 Yl Ethanol
Historical Context of Benzothiazole (B30560) Synthesis Relevant to Arylethanol Derivatives
The history of benzothiazole synthesis is rooted in the late 19th century, with initial discoveries providing the bedrock for subsequent derivatization, including the development of arylethanol compounds. The parent compound, benzothiazole, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is found in a variety of natural and synthetic compounds with significant biological and industrial applications.
The pioneering work on the synthesis of benzothiazole derivatives was conducted by August Wilhelm von Hofmann in the 1880s. His methods often involved the reaction of 2-aminothiophenol (B119425) with various reagents. One of the earliest and most fundamental approaches developed by Hofmann was the reaction of 2-aminothiophenol with carbon disulfide, which remains a classic route for producing 2-mercaptobenzothiazole (B37678) bpasjournals.com. These initial syntheses were crucial as they established the feasibility of constructing the fused heterocyclic system, which is the essential core for molecules like 1-(1,3-Benzothiazol-4-yl)ethanol. The development of these early methods opened the door for chemists to explore the functionalization of both the thiazole and the benzene rings of the scaffold, eventually leading to complex derivatives with specific substituents required for various applications.
Classical Synthetic Approaches for Benzothiazole Nucleus Formation
The formation of the benzothiazole nucleus is the cornerstone of synthesizing any of its derivatives. The most prevalent and versatile methods start with 2-aminothiophenol or its derivatives, which undergo cyclization or condensation reactions with a variety of carbon-containing electrophiles.
Cyclization Reactions Involving 2-Aminothiophenol Derivatives
Intramolecular cyclization reactions are a primary strategy for forming the benzothiazole ring. These methods typically involve creating a precursor that already contains the necessary atoms for the thiazole ring, which then cyclizes onto the benzene ring of a 2-aminothiophenol derivative.
One such approach is the cyclization of thiobenzanilides or related thioamides. For instance, thiobenzanilides can undergo intramolecular cyclization to form 2-substituted benzothiazoles. This transformation can be promoted by various reagents, including phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN), which facilitate the reaction under mild conditions unblog.fr. Another prominent method involves the intramolecular cyclization of ortho-halogenated thioureas, often catalyzed by transition metals like copper(I) or palladium(II) mdpi.commdma.ch. These cyclization strategies are fundamental in creating the core benzothiazole structure from appropriately substituted benzene precursors.
Condensation Reactions with Carbonyl Compounds and Their Derivatives
The most widely employed classical approach for synthesizing the benzothiazole nucleus is the condensation reaction between 2-aminothiophenol and various carbonyl-containing compounds. This method is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring. The general mechanism involves an initial nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, followed by cyclization and subsequent dehydration or oxidation to form the aromatic benzothiazole ring.
Common carbonyl-containing reactants include aldehydes, ketones, carboxylic acids, and acyl chlorides unblog.frmdpi.com.
Aldehydes: The reaction of 2-aminothiophenol with aldehydes is a direct and efficient method for producing 2-substituted benzothiazoles. A variety of catalysts and reaction conditions have been developed to promote this condensation, including the use of oxidizing agents like a hydrogen peroxide/hydrochloric acid mixture or catalysts such as silica-supported sodium hydrogen sulfate (B86663) nih.gov.
Ketones: Similar to aldehydes, ketones can condense with 2-aminothiophenol to yield 2,2-disubstituted benzothiazolines, which can then be oxidized to the corresponding 2-substituted benzothiazoles nih.gov.
Carboxylic Acids and Acyl Chlorides: Carboxylic acids and their more reactive derivatives, such as acyl chlorides, are frequently used to synthesize 2-substituted benzothiazoles. The reaction with carboxylic acids often requires a catalyst and dehydrating conditions, while acyl chlorides react more readily, often at room temperature mdpi.comnih.gov.
The table below summarizes various classical condensation reactions for the formation of the benzothiazole nucleus.
| Carbonyl Reactant | Catalyst/Reagent | Conditions | Product Type |
| Aromatic Aldehydes | H₂O₂/HCl | Ethanol (B145695), Room Temperature | 2-Arylbenzothiazole |
| Aliphatic/Aromatic Carboxylic Acids | Silica-supported NaHSO₄ | Solvent-free | 2-Alkyl/Arylbenzothiazole |
| Aromatic Acyl Chlorides | None (or catalyst) | Room Temperature | 2-Arylbenzothiazole |
| β-Diketones | None | Reflux | 2-Substituted benzothiazole |
These foundational methods provide robust pathways to the core benzothiazole scaffold, which is the necessary starting point for the targeted synthesis of this compound.
Targeted Synthesis of the this compound Scaffold
The synthesis of this compound requires specific functionalization at the C4 position of the benzothiazole's benzene ring. This is a more complex challenge than substitution at the C2 position, as the benzene part of the molecule is generally less reactive and achieving regioselectivity can be difficult. The synthesis logically proceeds in two key stages: first, the introduction of an acetyl group at the C4 position to create 1-(1,3-benzothiazol-4-yl)ethanone, and second, the reduction of this ketone to the target ethanol.
Regioselective Functionalization at the Benzene Moiety of Benzothiazole
Achieving regioselective substitution at the C4 position of the benzothiazole ring is the critical step in this synthesis. Direct electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on the unsubstituted benzothiazole ring are often problematic. The thiazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. Furthermore, such reactions can lead to mixtures of isomers, with substitution occurring at various positions (C4, C5, C6, and C7).
A more controlled and plausible strategy involves a multi-step approach starting from a pre-functionalized benzene derivative. One potential route is through Directed Ortho-Metalation (DoM) . This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. While the thiazole ring itself does not typically direct to the C4 position, one could envision a synthesis starting from a substituted 2-aminothiophenol that already contains a directing group or a precursor to the acetyl group at the desired position.
Alternatively, a more common approach involves building the benzothiazole ring from a starting material that is already substituted at the position that will become C4. For instance, one could start with a 3-substituted 2-aminothiophenol. A hypothetical, yet synthetically sound, pathway to the key intermediate, 1-(1,3-benzothiazol-4-yl)ethanone, would involve:
Synthesis of a 4-halobenzothiazole: Starting with a halogen (e.g., bromine) at the 4-position.
Metal-Halogen Exchange: Conversion of the 4-halobenzothiazole into an organometallic species, such as a Grignard or organolithium reagent.
Acylation: Reaction of the organometallic intermediate with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to install the acetyl group at the C4 position.
Another viable method is the Iridium-catalyzed C-H borylation , which can selectively introduce a boryl group onto the benzene ring of benzothiadiazole, a related heterocyclic system. This borylated intermediate can then undergo further reactions, such as cross-coupling, to introduce other functional groups nih.gov. While direct application to 1,3-benzothiazole for C4-acetylation is not widely documented, it represents a modern approach to regioselective functionalization.
Stereoselective Introduction of the Chiral Hydroxyethyl Group
Once the precursor ketone, 1-(1,3-benzothiazol-4-yl)ethanone, is synthesized, the final step is the reduction of the carbonyl group to a hydroxyl group to form the target chiral alcohol. Since the product contains a stereocenter, achieving high enantioselectivity is a key goal.
The asymmetric reduction of prochiral ketones is a well-established transformation in organic chemistry. Several methods can be employed to achieve stereoselectivity:
Biocatalytic Reduction: Whole-cell microorganisms (like yeast or bacteria, e.g., Lactobacillus fermentum) or isolated enzymes (ketoreductases) are highly effective for the asymmetric reduction of ketones to chiral alcohols, often with excellent enantiomeric excess (ee) nih.gov. This method is considered a green chemistry approach.
Chiral Reducing Agents: Reagents such as those derived from chiral boranes (e.g., (R)- or (S)-Alpine-Borane) or chiral aluminum hydrides can selectively deliver a hydride to one face of the carbonyl group.
Catalytic Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (often based on ruthenium, rhodium, or iridium) in the presence of a hydrogen donor (like isopropanol (B130326) or formic acid) to reduce the ketone enantioselectively.
Catalytic Asymmetric Hydrogenation: This involves the use of molecular hydrogen (H₂) and a chiral transition metal catalyst under pressure.
The table below outlines potential methods for the stereoselective reduction of 1-(1,3-benzothiazol-4-yl)ethanone.
| Method | Catalyst/Reagent Example | Typical Selectivity |
| Biocatalytic Reduction | Lactobacillus species, Yeast, Ketoreductase | Often >99% ee |
| Chiral Reducing Agent | (R)-Alpine-Borane | Good to excellent ee |
| Asymmetric Transfer Hydrogenation | Chiral Ru-TsDPEN complex | High to excellent ee |
| Asymmetric Hydrogenation | Chiral Rh/Ru-phosphine complexes | High to excellent ee |
The choice of method would depend on factors such as substrate compatibility, desired enantiomer ((R) or (S)), scalability, and cost. Through the combination of regioselective C4-functionalization and subsequent stereoselective reduction, the targeted synthesis of enantiomerically enriched this compound can be achieved.
Modern and Green Chemistry Approaches in Benzothiazole Synthesis Applicable to this compound
Although no direct synthesis of this compound is documented, the principles of modern and green chemistry that are widely applied to other benzothiazole derivatives could theoretically be adapted for its synthesis, should a viable pathway for a 4-substituted precursor be developed.
Catalytic Methods (e.g., Metal-Catalyzed, Organocatalysis)
The synthesis of the benzothiazole nucleus is frequently achieved through the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. This transformation is often facilitated by a range of catalysts.
Metal-Catalyzed Synthesis: A variety of metal catalysts, including those based on copper, palladium, nickel, and tin, have been employed to promote the synthesis of 2-substituted benzothiazoles. researchgate.netnih.gov For instance, copper-catalyzed methods have been used for the condensation of 2-aminobenzenethiols with nitriles. nih.gov Palladium catalysts are utilized in C-H functionalization reactions, though these typically target the C2-position of the benzothiazole ring. rsc.orgchemrxiv.orgchemrxiv.org Heterogeneous catalysts, such as SnP₂O₇, offer advantages like high yields, short reaction times, and catalyst reusability. nih.gov
Organocatalysis: Non-metal catalysts are central to many green synthetic protocols. Simple Brønsted acids or bases, and specific organocatalysts, have been used to facilitate benzothiazole formation. For example, a mixture of H₂O₂/HCl in ethanol serves as an effective catalytic system for the condensation of 2-aminothiophenol with aldehydes at room temperature. mdpi.com The use of recyclable catalysts like ammonium chloride (NH₄Cl) also represents a green approach by activating the aldehyde for nucleophilic attack. mdpi.com
Table 1: Examples of Catalytic Methods in General Benzothiazole Synthesis
| Catalyst System | Reactants | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | Not specified | High yields (87–95%), short reaction times (8–35 min), reusable catalyst. | nih.gov |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room temperature reaction, excellent yields. | mdpi.com |
| NH₄Cl | 2-Aminothiophenol, Benzaldehyde | Methanol/Water | Short reaction time, high yield, recyclable catalyst. | mdpi.com |
| Copper salts | 2-Aminobenzenethiols, Nitriles | Not specified | Applicable to a wide range of nitriles. | nih.gov |
Microwave-Assisted and Solvent-Free Syntheses
Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. researchgate.net For the synthesis of benzothiazoles, it often leads to significantly reduced reaction times and improved yields compared to conventional heating.
Solvent-free, or solid-phase, synthesis is another cornerstone of green chemistry, minimizing the use of hazardous organic solvents. Several protocols for benzothiazole synthesis have been developed under these conditions, sometimes in combination with microwave irradiation. The reaction of 2-aminothiophenol with acyl chlorides, for example, can be efficiently carried out in the presence of silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) without any solvent. nih.gov
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. While various MCRs exist for creating diverse libraries of substituted benzothiazoles, these again tend to focus on substitution at the 2-position. A hypothetical MCR to generate a 4-substituted benzothiazole would be a significant advancement but has not been reported.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Without established synthetic procedures, a discussion on the optimization of reaction conditions remains speculative. A typical optimization process would involve systematically varying parameters such as:
Catalyst: Screening different metal-based, organo-, or nano-catalysts.
Solvent: Testing a range of solvents with varying polarities, or implementing solvent-free conditions.
Temperature: Optimizing the reaction temperature, including the use of microwave heating or room temperature conditions.
Reactant Stoichiometry: Adjusting the ratio of the 4-substituted precursor to the reducing or methylating agent to maximize yield and minimize side products.
Such studies would be crucial for developing an efficient and viable route to This compound , but they are contingent on the initial discovery of a synthetic pathway to the necessary 4-substituted benzothiazole intermediates.
Advanced Spectroscopic and Structural Elucidation of 1 1,3 Benzothiazol 4 Yl Ethanol
Vibrational Spectroscopy for Bond Analysis
Raman Spectroscopy:Information regarding the Raman spectroscopic analysis of 1-(1,3-Benzothiazol-4-yl)ethanol is not present in the available literature.
Without access to primary or secondary sources containing the necessary spectroscopic data for this compound, the creation of a scientifically sound and detailed article as outlined is not feasible.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron impact (EI) mass spectrometry would reveal a distinct molecular ion peak and a series of fragment ions that are characteristic of its structure.
The molecular ion ([M]⁺) peak would correspond to the exact mass of the molecule. The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present. msu.edu The most common fragmentation processes include alpha-cleavage adjacent to the oxygen atom of the ethanol (B145695) group and cleavages within the benzothiazole (B30560) ring system. msu.edulibretexts.org
A primary fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the ethanol side chain. Alpha-cleavage next to the hydroxyl group is a dominant process for alcohols, which would lead to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation. libretexts.org Another significant fragmentation would be the loss of a water molecule (H₂O) from the molecular ion, a common characteristic for alcohols. libretexts.org
Further fragmentation can occur within the benzothiazole ring itself, although this structure is relatively stable. scispace.com This could involve the loss of small molecules like hydrogen cyanide (HCN) or sulfur-containing fragments. researchgate.net The base peak in the spectrum, representing the most abundant fragment ion, is often the result of a highly stable cationic species. docbrown.info
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 179 | [C₉H₉NOS]⁺ | Molecular Ion ([M]⁺) |
| 164 | [C₈H₆NOS]⁺ | Loss of methyl radical (•CH₃) from the molecular ion |
| 162 | [C₉H₇NS]⁺ | Loss of water (H₂O) from the molecular ion |
| 151 | [C₈H₇NS]⁺ | Loss of carbonyl (CO) from the [M-CH₃]⁺ fragment |
| 135 | [C₇H₅S]⁺ | Cleavage leading to the benzothiazole cation |
High-Resolution X-ray Crystallography for Solid-State Structure Determination
High-resolution X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not widely published, analysis of closely related benzothiazole derivatives allows for a detailed prediction of its solid-state structure. nih.govmdpi.comresearchgate.net
The benzothiazole ring system is inherently planar. researchgate.netst-andrews.ac.uk The ethanol substituent attached at the C4 position would extend from this plane. The conformation of the molecule in the crystal lattice is significantly influenced by intermolecular hydrogen bonding. The hydroxyl group (-OH) of the ethanol moiety is a potent hydrogen bond donor, while the nitrogen atom of the thiazole (B1198619) ring can act as a hydrogen bond acceptor. researchgate.net This would likely lead to the formation of hydrogen-bonded chains or dimers, which stabilize the crystal packing. researchgate.netst-andrews.ac.uk
The resolution of an X-ray crystal structure is a critical measure of its quality, with lower values in Ångströms (Å) indicating higher resolution and more precise atomic coordinates. mdpi.com For a molecule like this, a high-resolution structure (typically below 2.0 Å) would precisely define the geometry of the chiral center and the orientation of all substituent groups. mdpi.comnih.gov
Table 2: Typical Crystallographic Parameters for Benzothiazole Derivatives
| Parameter | Expected Value/Feature | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. researchgate.net |
| Space Group | e.g., P2₁/c, P-42₁c | Defines the symmetry elements within the unit cell. mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit cell. researchgate.net |
| Z Value | e.g., 2, 4, 8 | Number of molecules in the unit cell. mdpi.comresearchgate.net |
| Benzothiazole Ring | Essentially planar | Confirms the aromatic and heterocyclic ring structure. nih.gov |
| C-S Bond Lengths | ~1.74 - 1.75 Å | Typical single bond lengths within the thiazole ring. nih.gov |
| C-N Bond Lengths | ~1.38 - 1.39 Å | Typical bond lengths within the thiazole ring. nih.gov |
| Hydrogen Bonding | O-H···N interactions | Key intermolecular force dictating crystal packing. researchgate.net |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques are indispensable for distinguishing between these enantiomers and quantifying the enantiomeric purity (or enantiomeric excess, ee) of a sample. thieme-connect.deacs.org
Electronic Circular Dichroism (ECD) is a primary chiroptical technique that measures the differential absorption of left and right circularly polarized light. acs.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image ECD spectra. A racemic mixture (50:50 of R and S) is ECD silent, while an enantioenriched sample will show a distinct spectrum whose intensity is proportional to its enantiomeric excess. acs.org Comparing the experimental ECD spectrum of a sample to that of a known pure enantiomer allows for the determination of its enantiomeric purity. researchgate.net
In practice, the assessment of enantiomeric purity is often performed using chromatographic methods. nih.gov This can involve:
Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation and allowing for quantification.
Derivatization to Diastereomers: The enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomers. nih.gov Diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography or NMR spectroscopy. thieme-connect.de
The successful synthesis of a single enantiomer is crucial in many applications, and these analytical methods are vital for verifying the outcome of an asymmetric synthesis or a chiral resolution process. nih.govacs.org
Table 3: Methods for Enantiomeric Purity Assessment
| Technique | Principle | Application to this compound |
| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light by chiral molecules. acs.org | Direct, non-destructive measurement. The spectral sign and intensity relate to absolute configuration and enantiomeric excess. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Separation of (R)- and (S)-enantiomers for precise quantification of the enantiomeric ratio. |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which exhibit distinct signals in an NMR spectrum. thieme-connect.de | The integration of the distinct signals for each diastereomer allows for the calculation of enantiomeric excess. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. thieme-connect.de | Comparison of the specific rotation of a sample to the known value for a pure enantiomer to calculate optical purity. |
Structure Activity Relationship Sar Studies Centered on the 1 1,3 Benzothiazol 4 Yl Ethanol Scaffold
Design Principles for Structural Modification of the Benzothiazole (B30560) Core
The design of new benzothiazole derivatives often involves strategic modifications to the core structure to enhance potency and selectivity. frontiersin.org Key principles guiding these modifications include the introduction of various substituents onto the benzothiazole ring and the exploration of bioisosteric replacements.
Substitutions on the benzothiazole ring have a profound impact on the molecule's biological activity. nih.gov For instance, in the context of designing inhibitors for amyloid-β peptide (Aβ)–amyloid binding alcohol dehydrogenase (ABAD) interaction, a potential target for Alzheimer's disease treatment, small electron-withdrawing groups on the benzothiazole ring were found to be favorable, with fluorine being a particularly preferred substituent. nih.gov In another study focused on developing anti-inflammatory and analgesic agents, the presence of an ortho-iodo benzene (B151609) ring on a benzothiazole derivative was more effective at reducing edema than an unsubstituted benzene ring, highlighting the positive impact of specific substitutions. jyoungpharm.org
The position of substituents is also crucial. For example, in a series of benzothiazole derivatives developed as anticancer agents, substitutions at the 2- and 6-positions showed significant potential in initial cytotoxicity screenings. frontiersin.org This underscores the importance of a systematic exploration of the substitution pattern on the benzothiazole nucleus to optimize biological activity. frontiersin.org
Bioisosteric replacement is another key design principle. This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. Benzothiazole itself can be considered a bioisostere of benzoxazole. researchgate.net This strategy allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Impact of Substituents on the Ethanol (B145695) Moiety on Molecular Interactions
For instance, in the development of dual-targeting antibacterial agents, alcohol-containing N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N′-(ethyl)ureas demonstrated potent activity compared to their carboxylic acid counterparts. mdpi.com This suggests that the hydroxyl group of the ethanol moiety plays a key role in the compound's antibacterial action, likely through hydrogen bonding interactions with the target. mdpi.com
Furthermore, research on inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3) has shown that modifications to the substituents on the urea (B33335) moiety, which can be considered an extension of the ethanol side chain concept, can lead to enhanced activity. mdpi.com The synthesis of a 6-tetrazole p-methoxybenzyl-UBT derivative resulted in a compound with more than twofold enhanced activity compared to the reference compound. mdpi.com These findings highlight the significant impact that even subtle changes to the side chain can have on biological activity.
The following table summarizes the impact of various substituents on the activity of benzothiazole derivatives, based on findings from different studies:
| Lead Compound/Scaffold | Modification | Impact on Activity | Reference |
| 2-Arylbenzothiazoles | Introduction of electron-withdrawing groups on the benzothiazole ring | Favorable for inhibition of Aβ-ABAD interaction | nih.gov |
| Benzothiazole derivatives | Substitution with an ortho-iodo benzene ring | Increased anti-inflammatory activity | jyoungpharm.org |
| 2-Phenyl benzothiazole | Substitutions at the 2,6-positions | Significant anticancer potential | frontiersin.org |
| N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N′-(ethyl)ureas | Presence of an alcohol-containing side chain | Potent antibacterial activity | mdpi.com |
| 6-Substituted benzyl-UBTs | Conversion of a cyano group to a tetrazole | More than twofold enhanced GSK-3 inhibitory activity | mdpi.com |
Stereochemical Influences on Structure-Activity Profiles
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral themselves. The spatial arrangement of atoms in a molecule can dramatically affect its binding affinity and pharmacological activity. This is particularly relevant for compounds like 1-(1,3-benzothiazol-4-yl)ethanol, which contains a chiral center at the carbon atom of the ethanol moiety.
The different enantiomers of a chiral drug can exhibit distinct pharmacological profiles. For example, in a study of histamine (B1213489) receptor ligands, the (1R,2R)-trans isomer of a cyclopropane (B1198618) derivative was selective for the H₄ receptor, while the corresponding (1S,2S)-trans isomer was a potent and selective H₃ receptor antagonist. acs.org This demonstrates that a change in stereochemistry can lead to a complete switch in receptor selectivity. acs.org
While specific studies on the stereochemical influences of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly applicable. The separation and individual testing of the enantiomers of this compound and its derivatives would be a crucial step in understanding their structure-activity profiles. This approach allows for the identification of the more active enantiomer (eutomer) and the less active or inactive enantiomer (distomer), which can sometimes contribute to side effects.
The development of stereoselective syntheses or chiral separation techniques is therefore essential for the rational design of more potent and selective drugs based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects. d-nb.info
Several QSAR studies have been conducted on benzothiazole derivatives to guide the design of more potent agents. For instance, a 2D QSAR study was applied to novel benzothiazole aminophosphonates designed as inhibitors of the Aβ-ABAD interaction. nih.gov This analysis, which correlated the measured IC₅₀ values with predicted values, helped to identify key molecular descriptors that influence the inhibitory potency. nih.gov
In another study, a 3D-QSAR model was developed for a series of (thio)urea benzothiazole derivatives with antitumor activity. mdpi.com This model, which had good statistical significance (q² = 0.850, r² = 0.987 for the training set and r² = 0.811 for the test set), provided a comprehensive guide for further structural modification and optimization of these compounds. mdpi.com
The general process of QSAR modeling involves:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The following table provides an overview of QSAR models applied to benzothiazole derivatives:
| Compound Series | QSAR Model Type | Key Findings/Descriptors | Reference |
| Benzothiazole aminophosphonates | 2D QSAR | Identified selectivity-determining descriptors for lead optimization. | nih.gov |
| (Thio)urea benzothiazole derivatives | 3D-QSAR | Provided a guide for structural modification to enhance antitumor activity. | mdpi.com |
| (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | 3D-QSAR | Resulted in models with good predictive ability for antiproliferative activity. | researchgate.net |
| Thiazolidine 4-one derivatives | 2D QSAR | Identified descriptors like MLFER_S, GATSe2, and Shal as positively correlated with antitubercular activity. | nih.gov |
Pharmacophore Elucidation for Related Benzothiazole Derivatives
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. frontiersin.org A pharmacophore model can be used to screen large compound libraries for new molecules with the desired activity and to guide the design of new drug candidates. frontiersin.org
A 3D pharmacophore model was created for novel benzothiazole aminophosphonates designed as inhibitors of the Aβ-ABAD interaction. nih.gov This model, along with 2D QSAR models, was intended to assist in high-throughput screening for potential new inhibitors. nih.gov
In another study, a pharmacophore model for benzothiazole derivatives with anti-tubercular activity suggested that the presence of an aromatic center, an aliphatic carbon center, and a hydrogen bond donor is essential for DprE1 inhibition and better anti-tubercular activity. rsc.org
The process of pharmacophore elucidation typically involves:
Selection of a set of active compounds: A group of molecules with known activity against a specific target is chosen.
Conformational analysis: The possible three-dimensional conformations of each molecule are generated.
Alignment of molecules: The molecules are superimposed based on their common structural features.
Identification of common features: The common pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, are identified.
Generation of a pharmacophore hypothesis: A 3D model representing the arrangement of these essential features is created.
The insights gained from pharmacophore modeling of related benzothiazole derivatives can be invaluable for the design of new compounds based on the this compound scaffold, even if a specific model for this exact scaffold is not available. The identified pharmacophoric features can serve as a guide for incorporating the necessary functional groups into new designs to enhance their biological activity.
Mechanistic Biological Investigations of 1 1,3 Benzothiazol 4 Yl Ethanol and Its Derivatives
Exploration of Molecular Targets and Binding Interactions
The biological effects of 1-(1,3-benzothiazol-4-yl)ethanol and its related compounds are intrinsically linked to their ability to interact with specific molecular targets within the body. These interactions, primarily with enzymes and receptors, are pivotal in initiating a cascade of cellular events.
Enzyme Inhibition Studies
Derivatives of the benzothiazole (B30560) scaffold have been identified as potent inhibitors of several key enzymes, playing a crucial role in various diseases.
DNA Gyrase: Benzothiazole derivatives have been developed as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.govgoogle.com One notable derivative, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, demonstrated potent inhibition of E. coli DNA gyrase with an IC₅₀ value of 0.8 nM. nih.gov Further optimization of this scaffold led to compounds with improved activity against ESKAPE pathogens. nih.gov Molecular docking studies suggest that these inhibitors likely bind to the ATP-binding site of the GyrB subunit. researchgate.net
Dihydroorotase (DHO): Certain benzothiazole derivatives have shown significant inhibitory activity against Escherichia coli dihydroorotase. researchgate.net This inhibition is thought to contribute to their antimicrobial properties by interfering with pyrimidine (B1678525) biosynthesis. researchgate.net Molecular interactions reveal the formation of hydrogen bonds with active site residues like LEU222 or ASN44. researchgate.net
MurB: While direct inhibition of MurB by this compound is not explicitly detailed, the benzothiazole core is a recognized pharmacophore in the design of inhibitors for enzymes involved in bacterial cell wall synthesis.
Tyrosine Kinase: Benzothiazole derivatives have emerged as promising tyrosine kinase inhibitors, a class of enzymes often implicated in cancer. researchgate.netgoogle.com They are thought to act as competitive inhibitors at the ATP-binding site of these kinases. researchgate.net For instance, certain 2-phenyl-1,3-benzothiazole derivatives have shown anticancer activity against MCF-7 breast cancer cells. researchgate.net Additionally, benzothiazole-1,2,3-triazole hybrid derivatives have been identified as potent EGFR inhibitors, with some showing IC₅₀ values in the sub-micromolar range. rsc.org
Table 1: Enzyme Inhibition by Benzothiazole Derivatives
| Enzyme | Derivative Type | IC₅₀ | Reference |
|---|---|---|---|
| E. coli DNA Gyrase | 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid | 0.8 nM | nih.gov |
| EGFR Tyrosine Kinase | Benzothiazole-1,2,3-triazole hybrid (compound 8a) | 0.69 µM | rsc.org |
| Dihydrofolate Reductase (DHFR) | N-(benzo[d]thiazol-2-yl)-1-(4-aryl) methenamine (B1676377) (I) | 0.0415 µM | nih.gov |
| Dihydrofolate Reductase (DHFR) | N-(benzo[d]thiazol-2-yl)-1-(4-aryl) methenamine (II) | 0.0312 µM | nih.gov |
Receptor Ligand Binding Assays
The interaction of benzothiazole derivatives with various receptors is a key area of investigation. For instance, a series of 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives were synthesized and evaluated as inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5). nih.gov One compound, 16i, was found to be a potent and selective ALK5 inhibitor with an IC₅₀ of 5.5 nM in an enzyme assay and 36 nM in a cell-based assay for inhibiting TGF-β-induced Smad2/3 phosphorylation. nih.gov Furthermore, benzimidazolone-based derivatives have been developed as selective σ2 receptor ligands, with some compounds exhibiting high affinity (Ki = 0.66-68.5 nM). nih.gov
Cell-Based Assays for Cellular Pathway Modulation
Cell-based assays provide a more holistic view of a compound's biological effects by examining its impact on entire cellular systems and pathways.
Effects on Cell Signaling Pathways
Benzothiazole derivatives have been shown to modulate various cell signaling pathways. For example, they can influence pathways regulated by receptor tyrosine kinases, which are crucial for cell division and differentiation. google.com The inhibition of these kinases can disrupt downstream signaling cascades, leading to anticancer effects. Additionally, some benzothiazole derivatives have been found to be involved in the NF-κB and MAPKs signaling pathways in lipopolysaccharide-induced macrophages. researchgate.net
Induction of Apoptosis or Other Cellular Responses
A significant mechanism of action for many anticancer benzothiazole derivatives is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. iiarjournals.orgfrontiersin.orgscispace.com For instance, certain benzothiazole-piperazine derivatives were found to induce apoptosis in hepatocellular, breast, and colorectal cancer cell lines, with one compound causing cell cycle arrest at the subG1 phase. scispace.com Another novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org
Mechanistic Insights from Molecular Docking Studies with Relevant Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This tool has been invaluable in understanding the binding modes of this compound derivatives with their biological targets.
Dihydroorotase: Docking studies of benzothiazole derivatives with dihydroorotase have revealed key interactions. The bulky thiazole (B1198619) and naphthalene (B1677914) rings are suggested to create strong hydrophobic interactions at the entrance of the active site, potentially blocking substrate access. researchgate.net Hydrogen bonding with active site residues such as LEU222 and ASN44 has also been observed. researchgate.net
DNA Gyrase: In silico studies of benzothiazole derivatives with DNA gyrase have helped to elucidate their inhibitory mechanism. researchgate.net These studies often show the compounds binding within the ATP-binding pocket of the GyrB subunit, consistent with competitive inhibition. researchgate.net
EGFR: Molecular docking of benzothiazole-1,2,3-triazole hybrids with the EGFR active site has demonstrated good binding affinity, supporting their potential as EGFR inhibitors. rsc.org Similarly, docking studies of other benzothiazole derivatives against EGFR have been used to rationalize their observed anticancer activity. researchgate.net
Other Biomolecules: Docking studies have also been employed to investigate the interactions of benzothiazole derivatives with other targets, such as acetylcholinesterase, where compounds demonstrated interactions with critical amino acid residues. nih.gov Furthermore, docking of benzothiazole-containing benzohydrazide (B10538) derivatives with cyclooxygenase enzymes (PDB IDs: 1EQG and 1CX2) has shown strong binding affinities. jyoungpharm.orgresearchgate.net
Table 2: Molecular Docking Insights for Benzothiazole Derivatives
| Biomolecule | Derivative Type | Key Interactions/Findings | Reference |
|---|---|---|---|
| Dihydroorotase | Benzothiazole derivatives | Hydrophobic interactions at the active site entrance, hydrogen bonding with LEU222 and ASN44. | researchgate.net |
| DNA Gyrase | 2-(substituted amino)-N-(6- substituted-1,3-benzothiazol-2yl) acetamide | Binding within the ATP-binding pocket of the GyrB subunit. | researchgate.net |
| EGFR | Benzothiazole-1,2,3-triazole hybrids | Good binding affinity towards the EGFR active site. | rsc.org |
| Acetylcholinesterase | Benzothiazole derivatives | Interactions with critical amino acid residues. | nih.gov |
| Cyclooxygenase (1EQG, 1CX2) | Benzothiazole-containing benzohydrazide | Strong binding affinity, with compound 3C showing the highest binding energy. | jyoungpharm.org |
Investigation of Bioavailability and Metabolic Stability at a Fundamental Level (excluding clinical data)
The journey of a potential therapeutic agent from administration to its target site is a complex process governed by its bioavailability and metabolic stability. For this compound and its derivatives, understanding these fundamental pharmacokinetic properties is crucial in the early stages of drug discovery. This section delves into the non-clinical investigations of their ability to reach systemic circulation and resist metabolic breakdown.
In Vitro Assessment of Metabolic Stability
The initial screening of the metabolic fate of benzothiazole compounds is often conducted using in vitro systems, primarily with liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the majority of phase I metabolic reactions.
Research on various benzothiazole derivatives has demonstrated a wide spectrum of metabolic stability. For instance, a study on fluorinated and methoxylated benzothiazole derivatives designed as cannabinoid CB2 receptor ligands revealed significant species-dependent differences in metabolic stability. hzdr.denih.gov Two fluorinated analogs, when incubated with mouse liver microsomes (MLM), showed high stability, with 98% and 91% of the intact compounds remaining after 60 minutes. hzdr.denih.gov However, their stability was markedly lower in human liver microsomes (HLM), indicating a more rapid metabolism in humans. nih.gov
Similarly, investigations into phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors highlighted the critical role of metabolic stability. kuleuven.be A lead compound, PF74, suffered from poor metabolic stability. kuleuven.be Through structural modifications, two new compounds, 7m and 7u, were developed with significantly improved metabolic profiles. kuleuven.be Notably, compound 7u exhibited a half-life in human liver microsomes that was 109-fold greater than that of PF74, signifying a substantial enhancement in its resistance to metabolism. kuleuven.be
Further studies on quinazoline-benzothiazole derivatives as protease-activated receptor 4 (PAR4) antagonists also underscored the importance of metabolic stability for therapeutic potential. nih.gov Compounds 20f and 20g from this series displayed excellent stability in human liver microsomes, with half-lives of 249.83 minutes and 282.60 minutes, respectively. nih.gov This high stability is a favorable characteristic for drug candidates, suggesting a lower likelihood of rapid first-pass metabolism in the liver.
Conversely, some benzothiazole derivatives have exhibited poor metabolic stability. Research on urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines as potential treatments for Human African Trypanosomiasis found that many of the synthesized analogs were metabolically unstable in both mouse and human liver microsomes. core.ac.uk For example, several potent compounds had short half-lives, with one analog having a half-life of only 10 minutes in human microsomes. core.ac.uk
The following table summarizes the in vitro metabolic stability data for selected benzothiazole derivatives from various studies.
| Compound/Derivative Class | System | Key Findings | Reference |
| Fluorinated Benzothiazole Analogs | Mouse Liver Microsomes (MLM) | High stability (98% and 91% intact after 60 min) | hzdr.denih.gov |
| Fluorinated Benzothiazole Analogs | Human Liver Microsomes (HLM) | 2.8 to 5-fold lower stability compared to MLM | nih.gov |
| Phenylalanine Benzothiazole Derivative (7u) | Human Liver Microsomes (HLM) | 109-fold greater half-life compared to lead compound PF74 | kuleuven.be |
| Quinazoline-Benzothiazole (20f) | Human Liver Microsomes (HLM) | T1/2 = 249.83 min | nih.gov |
| Quinazoline-Benzothiazole (20g) | Human Liver Microsomes (HLM) | T1/2 = 282.60 min | nih.gov |
| Urea Derivatives of 2-Aryl-benzothiazol-5-amines | Mouse and Human Liver Microsomes | Generally poor metabolic stability; some with T1/2 as low as 10 min in HLM | core.ac.uk |
In Vivo Bioavailability Studies in Animal Models
Following promising in vitro results, the bioavailability of benzothiazole derivatives is assessed in vivo using animal models, most commonly rats. Oral bioavailability (F) is a key parameter, representing the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.
Studies on 7-methoxy-4-morpholino-benzothiazole derivatives as adenosine (B11128) A2A receptor antagonists initially identified a lead compound with reasonable pharmacokinetic properties but low to moderate oral bioavailability. nih.gov Subsequent optimization led to the discovery of compounds 41 and 49 , which demonstrated significantly improved oral bioavailability of 63% and 61%, respectively, in rats. nih.gov This enhancement in bioavailability was a critical step in advancing these compounds as potential drug candidates. nih.gov
In the development of novel anti-tubercular agents, certain benzothiazole derivatives showed promising bioavailability. rsc.org Two compounds, 7a and 7g , were found to have good oral bioavailability of over 52% in preclinical models. rsc.org This level of bioavailability is considered favorable for an orally administered drug.
Furthermore, research on quinazoline-benzothiazole derivatives as PAR4 antagonists also provided positive in vivo data. nih.gov Compounds 20f and 20g , which showed high in vitro metabolic stability, also exhibited favorable pharmacokinetic profiles in rats, with oral bioavailability values of 50.5% and 27.3%, respectively. nih.gov
The table below presents the in vivo oral bioavailability data for selected benzothiazole derivatives in rats.
| Compound/Derivative | Oral Bioavailability (F%) in Rats | Reference |
| 7-methoxy-4-morpholino-benzothiazole (41) | 63% | nih.gov |
| 7-methoxy-4-morpholino-benzothiazole (49) | 61% | nih.gov |
| Anti-tubercular Benzothiazole (7a) | >52% | rsc.org |
| Anti-tubercular Benzothiazole (7g) | >52% | rsc.org |
| Quinazoline-Benzothiazole (20f) | 50.5% | nih.gov |
| Quinazoline-Benzothiazole (20g) | 27.3% | nih.gov |
Future Research Directions and Translational Potential
The benzothiazole (B30560) scaffold, the core of 1-(1,3-Benzothiazol-4-yl)ethanol, is a versatile and privileged structure in medicinal chemistry and materials science. wjahr.comjddtonline.info Its unique chemical properties have spurred extensive research, revealing a wide spectrum of biological activities. pcbiochemres.comjchemrev.com The future of this compound and its derivatives is poised for significant advancement, driven by the integration of cutting-edge technologies and innovative scientific strategies. These future directions promise to unlock the full therapeutic and industrial potential of this chemical class.
Q & A
Q. How can researchers adapt lab-scale synthesis protocols for this compound to continuous-flow systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
